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Compound of Interest

Compound Name: Ebanol

Cat. No.: B1236554 Get Quote

In the realm of synthetic sandalwood odorants, Ebanol and Sandalore stand out as two of the

most significant and widely utilized molecules in modern perfumery. Both chemicals aim to

replicate the sought-after warm, woody, and creamy scent of natural sandalwood oil, yet they

possess distinct chemical structures and nuanced olfactory profiles that set them apart. This

guide provides a detailed comparison of Ebanol and Sandalore, offering insights into their

chemical properties, olfactory characteristics, and the biological pathways they influence,

supported by available experimental data.

Chemical and Physical Properties
Ebanol and Sandalore, while both serving as sandalwood substitutes, exhibit differences in

their molecular architecture which in turn influences their physical and olfactory properties.

Ebanol is characterized by a pentenol side chain, whereas Sandalore possesses a pentanol

side chain. A summary of their key chemical and physical properties is presented in Table 1.
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Property Ebanol Sandalore

IUPAC Name

3-Methyl-5-(2,2,3-trimethyl-3-

cyclopenten-1-yl)-4-penten-2-

ol

3-Methyl-5-(2,2,3-

trimethylcyclopent-3-en-1-

yl)pentan-2-ol

CAS Number
67801-20-1[1][2][3][4][5][6][7]

[8]

65113-99-7[9][10][11][12][13]

[14][15][16]

Molecular Formula C₁₄H₂₄O[2][3][4][5][6] C₁₄H₂₆O[9][10][11][12][14]

Molecular Weight 208.34 g/mol [1][3] 210.36 g/mol [10][11][14]

Appearance
Colorless to pale yellow

liquid[6][8][17]

Colorless to pale yellow,

viscous liquid[9]

Boiling Point 283 - 287 °C[3][6] Not specified

Vapor Pressure 0.0013 hPa @ 20°C[1][4] ~0.001 hPa @ 25°C[9]

Olfactory Profile: A Tale of Two Sandalwoods
The olfactory characteristics of Ebanol and Sandalore are where their distinctions become

most apparent to the perfumer and researcher. While both provide a foundational sandalwood

note, their nuances and strength differ significantly.

Ebanol is renowned for its powerful and rich sandalwood character, often described as having

musky, creamy, and even slightly milky facets.[18] It possesses a warm, buttery sweetness with

subtle undertones of maple syrup and nuts.[18] Its high-impact nature means it can bring

significant volume and elegance to woody accords.[19][20]

Sandalore, on the other hand, presents a classic, creamy, and sweet sandalwood aroma.[9] It

is often considered to have a more linear and purely woody profile compared to the complexity

of Ebanol.[1] A notable characteristic of Sandalore is its propensity to induce specific anosmia,

or odor fatigue, in some individuals, making its perceived intensity highly variable.[9]

A comparative summary of their olfactory properties is provided in Table 2.
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Olfactory Parameter Ebanol Sandalore

Odor Description

Rich, creamy sandalwood with

pronounced ambery-musky

facets; subtly lactonic and

nutty with hints of dried fennel,

liquorice, and immortelle.[1]

Woody, sandalwood, creamy,

sweet, and milky.[9]

Odor Strength

Very high; approximately four

times more powerful than

natural sandalwood oil.[1]

Medium to powerful,

perception varies due to

anosmia.[9]

Odor Threshold ~0.21 ng/L in air.[1] ~0.7 ppt (air) or 2.996 ng/L.[9]

Tenacity on Blotter

Exceptional; persists for

approximately 400 hours (3

weeks).[1][19]

>400 hours.[9]

Typical Use Level 0.5% - 5%[4][19] 0.1% - 10%[9]

Experimental Protocols
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the sensory analysis of

volatile compounds like Ebanol and Sandalore. It combines the separation power of gas

chromatography with the sensitivity of the human nose as a detector. A general experimental

workflow for the GC-O analysis of these aroma chemicals is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3892869/
http://www.leffingwell.com/odorback.htm
https://www.mdpi.com/2076-3921/11/11/2180
https://www.mdpi.com/2076-3921/11/11/2180
https://www.benchchem.com/product/b1236554#ebanol-vs-sandalore-a-chemical-and-olfactory-comparison
https://www.benchchem.com/product/b1236554#ebanol-vs-sandalore-a-chemical-and-olfactory-comparison
https://www.benchchem.com/product/b1236554#ebanol-vs-sandalore-a-chemical-and-olfactory-comparison
https://www.benchchem.com/product/b1236554#ebanol-vs-sandalore-a-chemical-and-olfactory-comparison
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1236554?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

